Methyl 2-(1-aminocyclopropyl)benzoate
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Overview
Description
Methyl 2-(1-aminocyclopropyl)benzoate is an organic compound with the molecular formula C11H13NO2 It is a derivative of benzoic acid, featuring a cyclopropyl group attached to the amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-aminocyclopropyl)benzoate typically involves the esterification of 2-(1-aminocyclopropyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and precise control of reaction parameters are crucial for achieving high-quality products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-aminocyclopropyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Methyl 2-(1-aminocyclopropyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(1-aminocyclopropyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may play a role in modulating the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1-aminocyclopropyl)benzoate hydrochloride
- 2-(1-aminocyclopropyl)benzoic acid
- This compound derivatives
Uniqueness
This compound is unique due to its specific structural features, such as the presence of a cyclopropyl group and an ester functional group
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
methyl 2-(1-aminocyclopropyl)benzoate |
InChI |
InChI=1S/C11H13NO2/c1-14-10(13)8-4-2-3-5-9(8)11(12)6-7-11/h2-5H,6-7,12H2,1H3 |
InChI Key |
XTHDKMMCHOGFRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2(CC2)N |
Origin of Product |
United States |
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